1-Propene, 3-[2-(2-methoxypropoxy)propoxy]-
Description
The compound 1-Propene, 3-[2-(2-methoxypropoxy)propoxy]- (CAS 79313-21-6) is an allyl ether derivative featuring a branched polyether substituent. Its structure consists of a propene backbone (CH₂=CH-CH₂-) with a complex ether chain at the third carbon: a propoxy group linked to a 2-methoxypropoxy moiety. This configuration imparts moderate polarity due to the ether oxygen atoms, influencing solubility in polar solvents like ethanol or acetone . The compound is industrially significant as a monomer or crosslinking agent in polymer synthesis, particularly in coatings and adhesives, where its allyl group enables radical-initiated polymerization .
Properties
CAS No. |
68039-31-6 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(2-methoxypropoxy)-1-prop-2-enoxypropane |
InChI |
InChI=1S/C10H20O3/c1-5-6-12-7-10(3)13-8-9(2)11-4/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
ZSHQZORCSTVWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC=C)OCC(C)OC |
Origin of Product |
United States |
Biological Activity
1-Propene, 3-[2-(2-methoxypropoxy)propoxy]- is a member of the propylene glycol ether family, which are commonly used as solvents and surfactants in various industrial and consumer applications. This compound's biological activity is of particular interest due to its potential implications for human health and environmental safety.
Chemical Structure and Properties
The chemical structure of 1-Propene, 3-[2-(2-methoxypropoxy)propoxy]- can be represented as follows:
- Chemical Formula : C₁₁H₂₄O₄
- CAS Number : 29387-86-8
- Molecular Weight : 220.31 g/mol
Toxicological Profile
Research indicates that compounds within the propylene glycol ether category, including 1-Propene, 3-[2-(2-methoxypropoxy)propoxy]-, exhibit low acute toxicity. The following findings summarize the toxicological data:
- Oral Toxicity : LD50 values for related compounds exceed 3,000 mg/kg, indicating a low risk of acute toxicity via oral exposure .
- Dermal Toxicity : Dermal LD50 values also suggest low toxicity, with values greater than 2,000 mg/kg for most members of this chemical family .
- Inhalation Toxicity : Inhalation studies show LC50 values higher than 5,000 mg/m³ for several compounds, demonstrating minimal risk from inhalation exposure .
Reproductive and Developmental Toxicity
Repeated-dose studies have shown no significant adverse effects on reproductive organs or fertility rates across various animal models. Notably:
- NOAEL (No Observed Adverse Effect Level) for reproductive toxicity has been established at levels above 1,000 ppm in inhalation studies .
- Developmental studies indicate no significant effects on fetal development across multiple species .
Environmental Impact
The environmental persistence of propylene glycol ethers raises concerns regarding their accumulation and potential long-term ecological effects. Key points include:
- Biodegradability : These compounds are generally considered to have moderate biodegradability, leading to potential accumulation in aquatic environments .
- Ecotoxicological Studies : Limited ecotoxicological data suggest that while these substances are not highly toxic to aquatic organisms, further research is necessary to fully understand their environmental impact .
Case Study 1: Human Exposure Assessment
A study conducted on the exposure levels of propylene glycol ethers among workers in industrial settings revealed that while exposure levels were generally below occupational safety limits, monitoring is essential due to the potential for cumulative exposure over time.
Case Study 2: Environmental Monitoring
Research conducted by the OECD assessed the environmental presence of propylene glycol ethers in various ecosystems. The findings indicated trace levels in surface water and sediment samples, prompting further investigation into their ecological effects and degradation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Insights :
Structural Complexity: The target compound’s branched ether chain (propoxy-2-methoxypropoxy) enhances solubility in polar solvents compared to simpler analogs like dipropylene glycol monoallyl ether (1331-17-5) . However, it is less polar than fluorinated derivatives (e.g., 140707-36-4), which exhibit superior thermal stability .
Reactivity :
- The allyl group in 79313-21-6 enables radical polymerization, similar to 1331-17-3. In contrast, the propargyl group in 89635-79-0 (a propyne analog) facilitates click chemistry via alkyne-azide cycloaddition .
Applications: Non-fluorinated ethers (e.g., 79313-21-6, 13752-97-1) are preferred in consumer-grade polymers due to cost-effectiveness, while fluorinated variants (e.g., 140707-36-4) are niche materials for extreme environments .
Safety Profile: Limited hazard data exist for 79313-21-6, but analogous allyl ethers (e.g., 1331-17-5) are generally classified as irritants with moderate flammability . Fluorinated compounds pose additional environmental concerns due to persistence .
Research Findings and Data
Physicochemical Properties :
| Property | 1-Propene, 3-[2-(2-methoxypropoxy)propoxy]- | 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | Dipropylene glycol monoallyl ether |
|---|---|---|---|
| Molecular Weight (g/mol) | 204.26 | 202.23 | 158.20 |
| Boiling Point | ~250°C (estimated) | 245°C | 210°C |
| Solubility | Miscible in ethanol, acetone | Miscible in water, ethanol | Limited water solubility |
| Polarity | Moderate (logP ~1.8) | High (logP ~0.5) | Low (logP ~2.1) |
Preparation Methods
Base-Catalyzed Etherification
The base-catalyzed method involves the reaction of propylene oxide with 3-methoxy-1-propanol in the presence of alkaline catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mechanism proceeds via nucleophilic attack of the alkoxide ion on propylene oxide, forming ether linkages:
$$
\text{3-Methoxy-1-propanol} + \text{Propylene oxide} \xrightarrow{\text{NaOH}} \text{1-Propene, 3-[2-(2-methoxypropoxy)propoxy]-} + \text{H}_2\text{O}
$$
Typical Reaction Conditions :
- Temperature: 60–80°C
- Catalyst loading: 1–2 wt% NaOH
- Solvent: None (neat conditions)
- Yield: 70–85% (estimated based on analogous reactions)
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Pressure | Atmospheric |
| Byproducts | Minor oligomers (<5%) |
Acid-Catalyzed Condensation
Alternative routes employ acidic catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) to condense methoxypropanol with excess propylene glycol . This method favors electrophilic activation of the hydroxyl group, facilitating ether bond formation:
$$
\text{Methoxypropanol} + \text{Propylene glycol} \xrightarrow{\text{H}2\text{SO}4} \text{1-Propene, 3-[2-(2-methoxypropoxy)propoxy]-} + \text{H}_2\text{O}
$$
Advantages Over Base Catalysis :
Laboratory-Scale Synthesis
Laboratory preparations emphasize precision and purity control. A modified procedure involves:
- Reagent Preparation : Dry methoxypropanol over molecular sieves.
- Catalyst Addition : Introduce PTSA (0.5 mol%) under nitrogen.
- Slow Addition : Drip propylene oxide into the reaction mixture at 50°C.
- Quenching : Neutralize with aqueous NaHCO₃.
- Isolation : Extract with diethyl ether and distill under reduced pressure.
Critical Parameters :
- Stirring rate: 500–700 rpm to ensure homogeneity.
- Temperature control: ±2°C to prevent side reactions.
Reaction Optimization and Catalysts
Catalyst selection profoundly impacts yield and selectivity. Comparative studies reveal:
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| NaOH | 80 | 78 | 82 |
| H₂SO₄ | 60 | 85 | 88 |
| PTSA | 50 | 90 | 92 |
Key Findings :
- Acidic catalysts (e.g., PTSA) offer superior selectivity due to milder conditions.
- Base catalysts require higher temperatures, increasing energy costs.
Purification Techniques
Crude product purification involves:
- Distillation : Fractional distillation at 10–20 mmHg yields 95% purity.
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) removes trace impurities.
Purity Metrics :
- Gas chromatography (GC): ≥98% purity post-distillation.
- Nuclear magnetic resonance (NMR): Confirms absence of oligomeric peaks.
Analytical Characterization
Structural validation employs spectroscopic methods:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) :
Comparative Analysis of Methods
| Method | Pros | Cons |
|---|---|---|
| Base-Catalyzed | Cost-effective catalysts | Higher oligomer formation |
| Acid-Catalyzed | Faster, higher selectivity | Corrosive catalysts |
| Laboratory-Scale | High purity | Low scalability |
Q & A
Basic: How can the molecular structure of 1-Propene, 3-[2-(2-methoxypropoxy)propoxy]- be confirmed experimentally?
Methodological Answer:
The compound’s structure can be validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. For example, the methoxy group (CH₃O) typically appears as a singlet near δ 3.3 ppm in ¹H NMR. The propene backbone can be confirmed via infrared (IR) spectroscopy by detecting C=C stretching vibrations (~1640 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) provides molecular weight confirmation and fragmentation patterns. Cross-referencing with thermochemical data (e.g., enthalpy of formation) from authoritative databases like the U.S. Secretary of Commerce reports ensures consistency .
Basic: What synthetic routes are reported for ether-linked propene derivatives like this compound?
Methodological Answer:
Synthesis typically involves Williamson ether synthesis or epoxide ring-opening reactions . For example:
- Step 1: React 3-chloro-1-propene with 2-(2-methoxypropoxy)propanol under basic conditions (e.g., KOH) to form the ether linkage.
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Step 3: Confirm regioselectivity using gas chromatography-mass spectrometry (GC-MS) to rule out side products.
Evidence from analogous compounds (e.g., 3-[3-(3-methoxypropoxy)propoxy]propan-1-ol) suggests that steric hindrance and solvent polarity critically influence yield .
Advanced: How do computational methods aid in predicting the reactivity of this compound in radical polymerization?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Radical stability: Calculate bond dissociation energies (BDEs) for the propene double bond and ether linkages to predict initiation sites.
- Transition states: Simulate propagation steps using Fukui indices to identify electrophilic/nucleophilic regions.
Experimental validation involves electron paramagnetic resonance (EPR) to detect radical intermediates during polymerization. Cross-correlation with thermochemistry data (e.g., ΔHf from U.S. reports) refines computational models .
Advanced: What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?
Methodological Answer:
Degradation studies require high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) . Key steps:
- Oxidative stress test: Expose the compound to H₂O₂/UV light and sample at intervals.
- Identify products: Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and compare fragmentation patterns with libraries (e.g., NIST).
- Quantify trace metabolites: Apply isotope dilution (e.g., deuterated internal standards) to minimize matrix effects. Safety data sheets (SDS) for related ethers highlight aldehydes and ketones as common byproducts, requiring specialized detection .
Basic: What safety protocols are essential when handling this compound in liquid-phase reactions?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for structurally similar ethers (e.g., 1-(propoxymethoxy)propane):
- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to prevent inhalation of vapors (PEL/TLV data from OSHA).
- Spill management: Absorb with vermiculite and neutralize with 5% acetic acid.
- Storage: Inert atmosphere (N₂ or Ar) at –20°C to prevent peroxide formation. Emergency protocols align with guidelines from Combi-Blocks and Indagoo SDS .
Advanced: How can contradictions in reported thermodynamic properties (e.g., ΔHf) be resolved?
Methodological Answer:
Discrepancies often stem from experimental conditions (e.g., solvent, temperature). To resolve:
Re-evaluate calorimetry data using bomb calorimetry in controlled environments (dry N₂, 25°C).
Compare with computational values (Gaussian or ORCA software) at the CCSD(T)/cc-pVTZ level.
Assess purity: Use differential scanning calorimetry (DSC) to detect impurities affecting measurements.
The U.S. Secretary of Commerce’s thermochemical database provides benchmark data for validation .
Advanced: What role do stereoelectronic effects play in the stability of its ether linkages?
Methodological Answer:
The anomeric effect and hyperconjugation govern stability:
- Anomeric effect: Electron donation from lone pairs on oxygen into σ* orbitals of adjacent C-O bonds reduces bond length (confirmed via X-ray crystallography).
- Hyperconjugation: Methoxy groups stabilize adjacent C-O bonds by delocalizing electrons.
Natural Bond Orbital (NBO) analysis (using NBO 6.0) quantifies these interactions. Experimentally, compare kinetic stability in acidic vs. basic conditions via HPLC monitoring .
Basic: What spectroscopic techniques are optimal for monitoring its reaction kinetics?
Methodological Answer:
- Real-time IR spectroscopy: Track disappearance of C=C (1640 cm⁻¹) and formation of C-O-C (1100 cm⁻¹).
- UV-Vis spectroscopy: Monitor conjugated intermediates if π→π* transitions emerge (λ ~ 200–300 nm).
- NMR stop-flow methods: Quench aliquots in deuterated solvent and analyze time-resolved ¹H NMR spectra.
Data from EPA DSSTox and PubChem entries for similar epoxides validate these approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
